L-Norarginine

Description

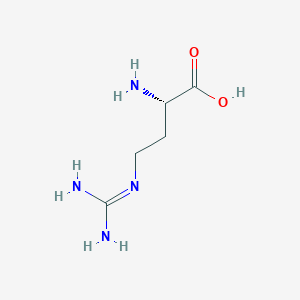

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(diaminomethylideneamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPQOXNWLSRZKX-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)N)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161854 |

Source

|

| Record name | L-Norarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14191-90-3 |

Source

|

| Record name | L-Norarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Norarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Norarginine: A Technical Guide to its Discovery, Synthesis, and Application in Arginase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Norarginine, a lower homolog of the proteinogenic amino acid L-arginine, has emerged as a pivotal tool in the study of nitric oxide and polyamine metabolic pathways. While not incorporated into proteins, its significance lies in its potent and selective inhibition of arginase, an enzyme that competes with nitric oxide synthase for their common substrate, L-arginine. This guide provides a comprehensive technical overview of L-norarginine, from its conceptual discovery within the broader context of enzyme inhibitor development to detailed methodologies for its chemical synthesis and characterization. Furthermore, it delves into the mechanistic basis of its biological activity and its applications as a research tool and a scaffold for the development of therapeutic agents targeting diseases associated with dysregulated arginine metabolism.

Introduction: The Significance of Arginine Homologs

The intricate balance of L-arginine metabolism is crucial for a myriad of physiological processes, including vasodilation, immune response, and cell proliferation. Two key enzymes, nitric oxide synthase (NOS) and arginase, dictate the fate of L-arginine. While NOS utilizes L-arginine to produce the signaling molecule nitric oxide (NO), arginase hydrolyzes it to L-ornithine and urea, thereby diverting the substrate away from NO production. The competition between these two enzymes is a critical regulatory node in cellular signaling.

The development of specific inhibitors for these enzymes has been instrumental in dissecting their respective roles in health and disease. L-Norarginine, as a structural analog of L-arginine with a shorter side chain, has proven to be a particularly valuable molecular probe. Its primary utility stems from its ability to selectively inhibit arginase, thus increasing the bioavailability of L-arginine for NOS and enhancing NO production.[1] This guide offers a deep dive into the world of L-norarginine, tailored for the scientific community engaged in drug discovery and biomedical research.

The Discovery of L-Norarginine: A Tale of Rational Drug Design

Unlike its proteinogenic counterpart L-arginine, which was first isolated in 1886 by Ernst Schulze, the "discovery" of L-norarginine is not marked by a singular event of isolation from a natural source.[2] Instead, its emergence is deeply rooted in the rational design of enzyme inhibitors that began to flourish in the latter half of the 20th century. The growing understanding of the interplay between arginase and NOS in the 1990s spurred the development of synthetic inhibitors to probe this relationship.[3]

The conceptualization of L-norarginine and its derivatives arose from the systematic modification of the L-arginine structure to identify molecules that could bind to the active site of arginase without being substrates for NOS. The synthesis and characterization of Nω-hydroxy-l-norarginine (nor-NOHA) was a landmark achievement in this field, establishing it as a potent and selective arginase inhibitor.[3] The development of nor-NOHA and other arginine homologs was a testament to the power of medicinal chemistry in creating tools to unravel complex biological pathways.[4]

The "discovery" of L-norarginine can therefore be viewed as its synthesis and identification as a valuable research tool for modulating the arginase-NOS axis, rather than a traditional discovery in the natural products sense.

Chemical Synthesis of L-Norarginine: A Detailed Protocol

The synthesis of L-norarginine can be achieved through several routes, with the most common approach involving the guanidinylation of a suitable precursor, such as L-2,4-diaminobutyric acid. This method allows for the stereospecific synthesis of the desired L-enantiomer.

Retrosynthetic Analysis

A logical retrosynthetic analysis of L-norarginine points to L-2,4-diaminobutyric acid as a key starting material. The guanidino group can be introduced onto the terminal amino group of the side chain.

Step-by-Step Synthesis Protocol

This protocol outlines a general procedure for the synthesis of L-norarginine hydrochloride from L-2,4-diaminobutyric acid dihydrochloride.

Materials:

-

L-2,4-Diaminobutyric acid dihydrochloride

-

1H-Pyrazole-1-carboxamidine hydrochloride (or other guanidinylating agent)

-

Triethylamine (or other suitable base)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-2,4-diaminobutyric acid dihydrochloride in anhydrous DMF.

-

Basification: Cool the solution in an ice bath and add triethylamine dropwise with stirring. The amount of base should be sufficient to neutralize the hydrochloride salts and deprotonate the amino groups.

-

Guanidinylation: To the stirred solution, add 1H-pyrazole-1-carboxamidine hydrochloride in portions. The reaction mixture is then allowed to warm to room temperature and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether to precipitate the crude product and remove any remaining DMF and other soluble impurities.

-

Purification by Ion-Exchange Chromatography: The crude product is dissolved in a minimal amount of water and purified using a strong cation exchange resin. The column is first washed with water to remove unreacted starting materials and byproducts. L-norarginine is then eluted with a dilute solution of hydrochloric acid.

-

Isolation and Characterization: The fractions containing L-norarginine are collected, pooled, and the solvent is evaporated under reduced pressure to yield L-norarginine dihydrochloride as a white solid. The final product should be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Norarginine | C₅H₁₂N₄O₂ | 160.17 |

| L-Norarginine Dihydrochloride | C₅H₁₄Cl₂N₄O₂ | 233.09 |

Biological Activity and Mechanism of Action

The primary biological significance of L-norarginine lies in its role as a competitive inhibitor of arginase.[1]

Mechanism of Arginase Inhibition

Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. L-Norarginine, with its shorter side chain, can still bind to the active site of arginase. However, the altered geometry of the bound inhibitor prevents the catalytic action of the enzyme. This competitive inhibition increases the intracellular concentration of L-arginine, making it more available for nitric oxide synthase.

Nω-hydroxy-l-norarginine (nor-NOHA): A More Potent Derivative

Further structural modifications of L-norarginine led to the development of Nω-hydroxy-l-norarginine (nor-NOHA), which exhibits even greater potency as an arginase inhibitor.[3] The addition of the hydroxyl group to the guanidino nitrogen enhances its binding affinity to the manganese cluster in the active site of arginase.[3] Nor-NOHA has become a widely used tool in both in vitro and in vivo studies to investigate the physiological and pathological roles of arginase.[5][6]

Applications in Research and Drug Development

The ability of L-norarginine and its derivatives to modulate the arginase-NOS pathway has made them invaluable tools in several areas of research and has opened up avenues for therapeutic interventions.

A Research Tool to Elucidate Biological Pathways

By inhibiting arginase, L-norarginine allows researchers to study the downstream effects of increased NO production in various cellular and animal models. This has been crucial in understanding the role of the arginase-NOS balance in:

-

Cardiovascular Physiology: Investigating endothelial function, blood pressure regulation, and the pathophysiology of diseases like atherosclerosis and hypertension.[4]

-

Immunology: Exploring the role of arginine metabolism in immune cell function, particularly in the context of macrophage and T-cell responses.

-

Neuroscience: Studying the involvement of NO signaling in neurotransmission and neurodegeneration.

A Scaffold for Therapeutic Drug Design

The structural backbone of L-norarginine serves as a template for the design of more potent and selective arginase inhibitors with therapeutic potential. The development of nor-NOHA is a prime example of this.[3] Arginase inhibitors are being investigated as potential treatments for a range of conditions, including:

-

Cardiovascular Diseases: To improve endothelial function and reduce vascular stiffness.[4]

-

Asthma: To counteract the effects of arginase overexpression in the airways.

-

Cancer: To modulate the tumor microenvironment and enhance anti-tumor immunity.[1]

Conclusion

L-Norarginine, a molecule born from the principles of rational drug design, has transcended its role as a mere chemical curiosity to become an indispensable tool in biomedical research. Its ability to selectively inhibit arginase provides a powerful means to manipulate a critical metabolic chokepoint, thereby shedding light on the intricate interplay between nitric oxide and polyamine pathways. The continued exploration of L-norarginine and its derivatives holds significant promise for the development of novel therapeutic strategies for a wide array of diseases characterized by dysregulated arginine metabolism.

References

-

Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. (2024). Available from: [Link]

-

Arginase Inhibitors: A Rational Approach Over One Century. PubMed. (2016). Available from: [Link]

-

Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications. PubMed. (2020). Available from: [Link]

-

Arginine - Essential amino acid driving nitric oxide production and cardiovascular health. biocrates life sciences gmbh. (2023). Available from: [Link]

-

Comparative effects of L-NOARG and L-NAME on basal blood flow and ACh-induced vasodilatation in rat diaphragmatic microcirculation. PubMed. (1994). Available from: [Link]

-

Enzymatic generation of NO from L-arginine. ResearchGate. (2014). Available from: [Link]

-

Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers. (2013). Available from: [Link]

-

Synthesis of Arginase Inhibitors: An Overview. PMC. (2025). Available from: [Link]

-

Arginine. Wikipedia. (2024). Available from: [Link]

-

bmse000711 L-Arginine at BMRB. BMRB. Available from: [Link]

-

Synthesis of Arginase Inhibitors: An Overview. ResearchGate. (2025). Available from: [Link]

-

On the Evolutionary History of the Twenty Encoded Amino Acids. PMC. (2018). Available from: [Link]

-

Liposomal Nω-hydroxy-l-norarginine, a proof-of-concept: Arginase inhibitors can be incorporated in liposomes while retaining their therapeutic activity ex vivo. PubMed. (2025). Available from: [Link]

-

Evolution of Arginine Biosynthesis in the Bacterial Domain: Novel Gene-Enzyme Relationships from Psychrophilic Moritella Strains (Vibrionaceae) and Evolutionary Significance of N-α-Acetyl Ornithinase. PMC. (2000). Available from: [Link]

-

(a) Sensorgram showing the interaction of nor-NOHA with human arginase... ResearchGate. (2010). Available from: [Link]

-

L-Norarginine | C5H12N4O2 | CID 11389551. PubChem. Available from: [Link]

- Method for the preparation of D-arginine and L-ornithine. Google Patents. (1997).

-

Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species. MDPI. (2021). Available from: [Link]

- Guanidinylation reagents. Google Patents. (2000).

- Purification method of *N-L-arginine. Google Patents. (2009).

-

L-NG-nitro arginine (L-NOARG), a novel, L-arginine-reversible inhibitor of endothelium-dependent vasodilatation in vitro. PubMed. (1990). Available from: [Link]

-

Surprising Arginine Biosynthesis: a Reappraisal of the Enzymology and Evolution of the Pathway in Microorganisms. PMC. (2007). Available from: [Link]

-

Enzymatic synthesis of arginine-based cationic surfactants. PubMed. (1999). Available from: [Link]

-

The ornithine effect in peptide cation dissociation. PMC. (2007). Available from: [Link]

-

Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase. PMC. (2023). Available from: [Link]

-

Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection. PMC. (2024). Available from: [Link]

-

Effect of nor-NOHA on arginase activity and amino acid levels. (A)... ResearchGate. (2021). Available from: [Link]

-

Enzymatic Synthesis of Nitric Oxide. Nitric oxide (NO) is produced from... ResearchGate. (2017). Available from: [Link]

-

Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. Synthesis of Arginine Vasopressin, Arginine Vasotocin, and L-Histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycine. Journal of the American Chemical Society. (1964). Available from: [Link]

-

Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water. PMC. (2005). Available from: [Link]

-

Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products. PMC. (2013). Available from: [Link]

-

Synthesis of the putative l-arginine metabolite L-NG-hydroxyarginine. Scilit. (1991). Available from: [Link]

-

The Origins of Arginine “Magic”: Guanidinium Like-Charge Ion Pairing and Oligoarginine Aggregation in Water by NMR, Cryoelec. bioRxiv.org. (2024). Available from: [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. (2017). Available from: [Link]

-

L-Arginine and Cardioactive Arginine Derivatives as Substrates and Inhibitors of Human and Mouse NaCT/Nact. MDPI. (1989). Available from: [Link]

-

Purification of Arginine by Ion-Exchange Chromatographic from Cottonseed De-Oiled Cake. Longdom. (2022). Available from: [Link]

-

The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Available from: [Link]

- Method for preparing L-2, 4-diaminobutyric acid. Google Patents. (2011).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Arginine - Wikipedia [en.wikipedia.org]

- 3. Arginase Inhibitors: A Rational Approach Over One Century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 5. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Physiological & Pharmacological Landscape of L-Norarginine

This technical guide provides a comprehensive analysis of L-Norarginine, clarifying its status as a critical pharmacological probe and structural homolog to the endogenous metabolite

While L-Norarginine itself is a non-proteinogenic homolog of arginine, its hydroxylated derivative, nor-NOHA , is the industry-standard tool for dissecting the physiological competition between Arginase and Nitric Oxide Synthase (NOS).

Part 1: Molecular Identity & The "Endogenous" Distinction

To accurately apply L-Norarginine in research, one must distinguish between the endogenous intermediate (NOHA) and the synthetic homolog (L-Norarginine/nor-NOHA).

Structural Homology

L-Norarginine (2-amino-4-guanidinobutyric acid) differs from the canonical amino acid L-Arginine by the absence of a single methylene (

| Compound | Chemical Name | Status | Physiological Role |

| L-Arginine | 2-amino-5-guanidinopentanoic acid | Endogenous | Substrate for both Arginase and NOS.[1][2] |

| NOHA | Endogenous | Intermediate in NO synthesis; endogenous arginase inhibitor ( | |

| L-Norarginine | 2-amino-4-guanidinobutyric acid | Synthetic | Structural template; non-proteinogenic. |

| nor-NOHA | Synthetic | Potent, reversible Arginase inhibitor ( |

The Physiological Mechanism: Arginase-NOS Competition

The primary physiological interest in this class of molecules lies in the "Arginine Paradox." Although intracellular arginine concentrations (

-

Endogenous Regulation: The intermediate NOHA acts as a negative feedback loop, inhibiting Arginase to preserve Arginine for NO production.

-

Pharmacological Intervention: nor-NOHA mimics this endogenous mechanism but with 20-fold higher potency, making it the standard tool for "uncoupling" Arginase from this pathway in experimental models.

Part 2: Signaling Pathways & Mechanism of Action

The following diagram illustrates the competitive kinetics between Arginase and NOS, and how nor-NOHA serves as a checkpoint blockade.

Figure 1: The Arginine-NO metabolome. nor-NOHA (blue) mimics the endogenous intermediate NOHA (yellow) to potently block Arginase (red), shunting substrate toward NO production.

Part 3: Experimental Protocols (Self-Validating Systems)

To use nor-NOHA effectively, one must control for its potential artifacts (e.g., spontaneous NO release in the presence of oxidants).

Protocol 3.1: Measuring Arginase Inhibition in Macrophages

Objective: Determine if reduced NO production is due to Arginase overexpression (e.g., M2 polarization).

Reagents:

-

nor-NOHA: Dissolve in PBS (stock 10 mM). Store at -20°C.

-

L-Arginine: Supplemented media (ensure physiological levels, ~100 µM).

-

Griess Reagent: For nitrite detection.

Workflow:

-

Cell Seeding: Plate RAW 264.7 macrophages (

cells/well). -

Stimulation: Induce M2 phenotype with IL-4 (20 ng/mL) for 24h (upregulates Arginase-1).

-

Treatment:

-

Control: Vehicle (PBS).

-

Experimental: nor-NOHA (

and -

Negative Control: L-NAME (NOS inhibitor) to verify NO source.

-

-

Incubation: 18–24 hours.

-

Readout:

-

Transfer 50 µL supernatant to 96-well plate.

-

Add 50 µL Griess Reagent. Incubate 10 min.

-

Measure Absorbance at 540 nm.

-

-

Validation:

-

Success Criteria: nor-NOHA treatment should restore nitrite levels in IL-4 treated cells (where Arginase usually depletes the substrate).

-

Artifact Check: Incubate nor-NOHA in cell-free media with riboflavin/light to ensure no background NO generation (see Momma et al., 2020).

-

Protocol 3.2: Uncoupling Arginase in Vascular Rings

Objective: Assess endothelial dysfunction reversibility.

-

Preparation: Isolate aortic rings from hypertensive rats (e.g., SHR model).

-

Mounting: Mount in organ bath with Krebs-Henseleit buffer.

-

Pre-contraction: Phenylephrine (

) to induce stable tone. -

Dose-Response:

-

Add Acetylcholine (ACh) cumulatively (

to -

Observe impaired relaxation (endothelial dysfunction).

-

-

Intervention: Washout, then incubate with nor-NOHA (

) for 30 min. -

Re-challenge: Repeat ACh curve.

-

Result: A leftward shift in the curve indicates Arginase was limiting NO bioavailability.

Part 4: Therapeutic Implications & Drug Development

The transition of L-Norarginine derivatives from "tool" to "therapeutic" is currently focused on Liposomal Formulations to overcome rapid clearance.

| Disease Area | Mechanism Targeted | Clinical/Preclinical Status |

| Cancer Immunotherapy | Tumors secrete Arginase to deplete local arginine, suppressing T-cell proliferation (anergy). nor-NOHA restores T-cell function. | Preclinical; Liposomal nor-NOHA shows improved half-life and tumor accumulation. |

| Hypertension | Upregulated Arginase II in endothelial cells limits eNOS function. | Preclinical; Reverses vascular stiffness in aging/diabetic models. |

| Ischemia Reperfusion | Arginase activation contributes to reperfusion injury. | Preclinical; nor-NOHA reduces infarct size by preserving NO. |

Liposomal Delivery (The "Proof-of-Concept")

Recent data (Markova et al., 2025) indicates that free nor-NOHA has a short half-life. Encapsulating nor-NOHA in liposomes (DPPC/Cholesterol/DSPE-PEG) retains its inhibitory activity while extending circulation time. This is the critical next step for drug development professionals.

Part 5: References

-

Momma, T. Y., & Ottaviani, J. I. (2020).[3] Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications.[2][3] Free Radical Biology and Medicine, 152, 74-82.[2][4] [Link]

-

Markova, E., et al. (2025). Liposomal Nω-hydroxy-l-norarginine, a proof-of-concept: Arginase inhibitors can be incorporated in liposomes while retaining their therapeutic activity ex vivo.[5] European Journal of Pharmaceutical Sciences, 204, 106959. [Link]

-

White, A. R., et al. (2003). Arginase Reciprocally Regulates Nitric Oxide Synthase Activity and Contributes to Endothelial Dysfunction in Aging Blood Vessels. Circulation, 107, 2853-2859. [Link]

-

PubChem. (2025).[6] L-Norarginine Compound Summary. [Link][6]

Sources

- 1. Modulation of cholinergic airway reactivity and nitric oxide production by endogenous arginase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-Norarginine | C5H12N4O2 | CID 11389551 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway Analysis of L-Norarginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Norarginine, a close structural analog of L-arginine, is a pivotal molecule in the study of nitric oxide (NO) and polyamine biosynthesis pathways. While not a direct substrate for nitric oxide synthase (NOS), its primary significance lies in its potent and selective inhibition of arginase, the enzyme that competes with NOS for their common substrate, L-arginine. This guide provides a comprehensive technical overview of the L-Norarginine metabolic landscape, focusing on its mechanism of action as an arginase inhibitor, its impact on the L-arginine metabolic crossroads, and the analytical methodologies required for its study. This document is intended to serve as a foundational resource for researchers and professionals in drug development investigating the therapeutic potential of modulating the L-arginine-NO-polyamine axis.

Introduction: The Significance of L-Norarginine in Modulating a Critical Metabolic Junction

L-arginine stands at a critical metabolic fork in the road, serving as the precursor for two fundamentally important classes of molecules: nitric oxide and polyamines.[1][2][3] The enzymes responsible for directing L-arginine down these paths, nitric oxide synthase (NOS) and arginase, are in direct competition for their shared substrate.[4][5][6] The balance between these two pathways is crucial for a myriad of physiological processes, including vascular tone regulation, immune response, neurotransmission, and cell proliferation.[7][8][9]

L-Norarginine, and more specifically its hydroxylated form Nω-hydroxy-nor-L-arginine (nor-NOHA), emerges as a powerful tool and potential therapeutic agent due to its ability to selectively inhibit arginase.[4][10][11] By blocking the arginase-mediated conversion of L-arginine to ornithine and urea, L-Norarginine effectively shunts the available L-arginine pool towards the NOS pathway, thereby enhancing the production of nitric oxide.[12][13][14] This guide will delve into the intricacies of this interaction, providing a detailed analysis of the L-Norarginine metabolic "pathway," which is more accurately described as its mechanism of influence on the broader L-arginine metabolic network.

The L-Arginine Metabolic Crossroads: A Tale of Two Enzymes

To comprehend the significance of L-Norarginine, a thorough understanding of the L-arginine metabolic pathways is essential.

The Nitric Oxide Synthase (NOS) Pathway

Nitric oxide synthases are a family of enzymes that catalyze the production of the critical signaling molecule, nitric oxide (NO), from L-arginine.[7][15] This reaction involves a five-electron oxidation of a guanidino nitrogen of L-arginine, yielding L-citrulline as a co-product.[7] There are three main isoforms of NOS:

-

nNOS (NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission.

-

iNOS (NOS2): An inducible isoform involved in the immune response.

-

eNOS (NOS3): Expressed in endothelial cells, it is crucial for regulating vascular tone.[7]

The Arginase Pathway

Arginase is a manganese-containing enzyme that hydrolyzes L-arginine to L-ornithine and urea.[6][11] L-ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell growth and proliferation, and proline, a key component of collagen.[3] There are two isoforms of arginase:

-

Arginase I: A cytosolic enzyme highly expressed in the liver as part of the urea cycle.

-

Arginase II: A mitochondrial enzyme found in various tissues, including the kidneys and prostate.[6]

L-Norarginine's Mechanism of Action: Potent Arginase Inhibition

The primary metabolic role of L-Norarginine and its derivatives is the potent and competitive inhibition of arginase.[4][11] Nω-hydroxy-nor-L-arginine (nor-NOHA) is a particularly strong inhibitor of both arginase I and II.[11][16]

Causality of Inhibition: The structural similarity of L-Norarginine to L-arginine allows it to bind to the active site of the arginase enzyme. The presence of the hydroxyl group in nor-NOHA further enhances its binding affinity, making it a more potent inhibitor.[11] By occupying the active site, L-Norarginine prevents the binding and subsequent hydrolysis of L-arginine, effectively blocking the arginase pathway.

Impact on the L-Arginine Metabolic Flux

By inhibiting arginase, L-Norarginine redirects the metabolic flux of L-arginine towards the NOS pathway. This leads to an increased availability of L-arginine for NOS, resulting in enhanced nitric oxide production.[12][13][14] This shunting of substrate is the cornerstone of L-Norarginine's physiological and potential therapeutic effects.

Experimental Analysis of the L-Norarginine Metabolic Influence

A multi-faceted experimental approach is necessary to fully characterize the effects of L-Norarginine on L-arginine metabolism.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50 and Ki) of L-Norarginine and its analogs on purified arginase I and II.

Principle: The assay measures the rate of urea production from L-arginine by arginase in the presence and absence of the inhibitor.

Detailed Protocol:

-

Enzyme Preparation: Obtain purified recombinant human arginase I and II.

-

Reaction Buffer: Prepare a buffer appropriate for arginase activity (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2).

-

Inhibitor Preparation: Prepare a stock solution of L-Norarginine or nor-NOHA in the reaction buffer and create a series of dilutions.

-

Substrate Solution: Prepare a solution of L-arginine in the reaction buffer.

-

Assay Procedure:

-

Pre-incubate the arginase enzyme with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the L-arginine substrate.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding a strong acid (e.g., a mixture of H2SO4, H3PO4, and water).

-

-

Urea Detection:

-

Add a colorimetric reagent for urea detection (e.g., α-isonitrosopropiophenone).

-

Heat the mixture to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Cellular Assays to Assess the Impact on NO Production

Objective: To measure the effect of L-Norarginine on nitric oxide production in cultured cells (e.g., endothelial cells, macrophages).

Principle: The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable breakdown products, nitrite and nitrate.

Detailed Protocol:

-

Cell Culture: Culture the desired cell line to near confluency.

-

Treatment: Treat the cells with L-Norarginine or nor-NOHA for a specified duration. In some experiments, co-treatment with an inflammatory stimulus (e.g., lipopolysaccharide) may be necessary to induce iNOS expression.

-

Sample Collection: Collect the cell culture supernatant.

-

Nitrite/Nitrate Measurement (Griess Assay):

-

For nitrate measurement, first convert nitrate to nitrite using nitrate reductase.

-

Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

-

Incubate to allow for the formation of a colored azo compound.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite/nitrate concentration using a standard curve and compare the results between treated and untreated cells.

In Vivo Studies and Metabolomic Analysis

Objective: To investigate the in vivo effects of L-Norarginine administration on the plasma and tissue levels of L-arginine and its metabolites.

Principle: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the simultaneous quantification of multiple analytes in complex biological matrices.

Detailed Protocol:

-

Animal Model: Select an appropriate animal model relevant to the research question (e.g., a model of cardiovascular disease).

-

Drug Administration: Administer L-Norarginine or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: Collect blood and tissue samples at various time points after administration.

-

Sample Preparation:

-

For plasma, perform protein precipitation (e.g., with methanol or acetonitrile).

-

For tissues, homogenize the tissue and perform a similar extraction.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of L-arginine, L-ornithine, L-citrulline, and potentially L-Norarginine and its metabolites.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Optimize the chromatographic separation and mass spectrometric detection parameters.

-

-

Data Analysis: Quantify the concentrations of the target analytes and compare the metabolic profiles between the L-Norarginine-treated and control groups.

Visualization of the L-Norarginine Metabolic Influence

The L-Arginine Metabolic Crossroads

Caption: L-Norarginine's inhibitory effect on the L-Arginine metabolic pathways.

Experimental Workflow for In Vivo Metabolomic Analysis

Caption: Workflow for in vivo analysis of L-Norarginine's metabolic effects.

Quantitative Data Summary

| Parameter | Enzyme | Value | Source |

| Binding Affinity (Kd) | Human Arginase I | nor-NOHA: ~50-517 nM | [11][16] |

| Human Arginase I | NOHA: 3.6 µM | [11] | |

| Inhibitory Constant (IC50) | Rat Liver Arginase | nor-NOHA: 2 µM | [16] |

| Inhibitory Constant (Ki) | Human Arginase II | nor-NOHA: 0.051 µM | [16] |

Conclusion and Future Directions

L-Norarginine and its derivatives, particularly nor-NOHA, are indispensable tools for dissecting the complex interplay between the nitric oxide and polyamine pathways. Their potent and selective inhibition of arginase provides a clear mechanism for modulating the metabolic fate of L-arginine. While the direct metabolism of L-Norarginine itself is not extensively characterized, its profound impact on the L-arginine metabolic network is of significant scientific and therapeutic interest.

Future research should focus on elucidating the in vivo pharmacokinetics and metabolic fate of L-Norarginine to better understand its disposition and potential for off-target effects. Furthermore, the development of isoform-specific arginase inhibitors based on the L-Norarginine scaffold holds great promise for the targeted treatment of a wide range of diseases characterized by dysregulated L-arginine metabolism, including cardiovascular disorders, cancer, and infectious diseases. The analytical methods outlined in this guide provide a robust framework for pursuing these critical areas of investigation.

References

- Pi, J., Kumagai, Y., Sun, G., & Shimojo, N. (2000). Improved method for simultaneous determination of L-arginine and its mono- and dimethylated metabolites in biological samples by high-performance liquid chromatography.

- Morris, S. M., Jr. (2007). Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 37(10), 1447–1453.

- Markowski, K., Baranowska, I., & Baranowski, J. (2007). Simultaneous determination of l-arginine and 12 molecules participating in its metabolic cycle by gradient RP-HPLC method.

- G-L, G., et al. (2022). An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field. International journal of molecular sciences, 23(3), 1145.

-

Wikipedia contributors. (2024, February 11). Nitric oxide synthase. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, February 19, 2024, from [Link]

- S, K., et al. (2020). Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications. Free radical biology & medicine, 152, 74–82.

- Morris, S. M., Jr. (2016). Sources and metabolic fates of L-arginine. The American journal of clinical nutrition, 104(Suppl 5), 1508S–1512S.

- Ho, J. M., et al. (2016). Development, validation, and comparison of four methods to simultaneously quantify L-arginine, citrulline, and ornithine in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1029-1030, 1–8.

- Kocic, C. (2014). Novel metabolic roles of L-arginine in body energy metabolism and possible clinical applications. The journal of nutrition, health & aging, 18(2), 213–218.

- Dr. Oracle. (2025, May 12). What is the substrate for Nitric Oxide Synthase (NOS), specifically: is it glutamine, alanine, L-arginine, or valine?

- Di Costanzo, L., et al. (2010). Inhibition of human arginase I by substrate and product analogues. Archives of biochemistry and biophysics, 496(2), 114–122.

- Brzozowski, T., et al. (1997). Role of L-arginine, a substrate for nitric oxide-synthase, in gastroprotection and ulcer healing. Journal of gastroenterology, 32(4), 442–452.

- M, P., et al. (2017). Arginine metabolic pathways.

- Racké, K., & Warnken, M. (2010). L-Arginine Metabolic Pathways. The Open Nitric Oxide Journal, 2, 1-13.

- LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.

- Ge, X., et al. (2018). The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PloS one, 13(10), e0205254.

- Caring Sunshine. (n.d.). Ingredient: L-norvaline.

- Oláh, A., et al. (2020). L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice. Frontiers in pharmacology, 11, 569921.

- Racké, K., & Warnken, M. (2010). Metabolic pathways of L-arginine.

- Hibbs, J. B., Jr, et al. (1990). Metabolic fate of L-arginine in relation to microbiostatic capacity of macrophages.

- Pufahl, R. A., et al. (1995). L-arginine analogs as alternate substrates for nitric oxide synthase. Biochemistry, 34(35), 11213–11221.

- Tsikas, D. (2008). Analysis of the L-Arginine / Nitric Oxide Pathway: The Unique Role of Mass Spectrometry.

- Hibbs, J. B., Jr, et al. (1990). Metabolic fate of L-arginine in relation to microbiostatic capability of murine macrophages.

- Hibbs, J. B., Jr, et al. (1990). Metabolic fate of L-arginine in relation to microbiostatic capability of murine macrophages.

- Prathipati, P., et al. (2015). L-Arginine, common substrate for both arginase and nitric oxide synthase.

- Pernow, J., & Jung, C. (2013). Biochemistry, pharmacology, and in vivo function of arginases. Physiological reviews, 93(4), 1449–1470.

- MilliporeSigma. (n.d.). L-Norvaline arginase inhibitor 6600-40-4.

- Catalyst University. (2019, March 10).

- Di Costanzo, L., et al. (2010). (a) Sensorgram showing the interaction of nor-NOHA with human arginase...

Sources

- 1. benthamopenarchives.com [benthamopenarchives.com]

- 2. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemistry, pharmacology, and in vivo function of arginases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 8. Role of L-arginine, a substrate for nitric oxide-synthase, in gastroprotection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Human Arginase I by Substrate and Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. caringsunshine.com [caringsunshine.com]

- 14. youtube.com [youtube.com]

- 15. droracle.ai [droracle.ai]

- 16. researchgate.net [researchgate.net]

Structural Determinants and Analytical Profiling of L-Norarginine: A Technical Guide

The Homolog Effect: Structural Definition & Significance

L-Norarginine (2-amino-4-guanidinobutyric acid) represents a critical probe in structural biology, defined by a single methylene deletion relative to the proteinogenic amino acid L-Arginine.[1] While L-Arginine possesses a three-carbon aliphatic spacer (

This "homolog effect" is not merely a reduction in steric bulk; it fundamentally alters the entropic penalty of binding and the electronic environment of the guanidino headgroup.[1]

Structural Comparison (DOT Visualization)

The following diagram illustrates the atomic-level truncation and its impact on side-chain reach.

Figure 1: Comparative topology of L-Arginine and L-Norarginine highlighting the methylene deletion that restricts conformational freedom.[1]

Chemical Synthesis & Purity Assessment

Unlike Arginine, which is fermented, L-Norarginine is typically synthetic.[1] The integrity of biological assays depends on the purity of the enantiomer, as D-isomers often fail to bind target enzymes (e.g., Arginase, NOS).

Synthesis Logic: The DABA Route

The most robust synthetic route utilizes L-2,4-diaminobutyric acid (L-DABA) as the chiral scaffold.[1] Direct guanidinylation of the

Key Reagents:

-

Substrate: L-DABA (derived from L-Glutamic acid or Aspartic acid pathways).[1]

-

Guanylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride (preferred over O-methylisourea for milder conditions).[1]

Workflow Visualization

Figure 2: Synthetic pathway transforming L-DABA into L-Norarginine via selective guanidinylation.[1]

Spectroscopic Fingerprinting

Distinguishing L-Norarginine from L-Arginine in complex mixtures (e.g., metabolic lysates) requires precise NMR and MS characterization.[1] The absence of the

Comparative NMR Data ( H, 400 MHz, D O)

The following table highlights the diagnostic shifts. Note the "Deshielding Shift" in Norarginine's

| Proton Position | L-Arginine ( | L-Norarginine ( | Structural Insight |

| 3.75 | 3.85 | Inductive effect of shorter chain | |

| 1.90 | 2.15 | Increased rigidity | |

| 1.65 | 3.30 | Diagnostic Peak: Shifts downfield (replaces Arg | |

| 3.20 | ABSENT | Confirms Nor-structure |

Mass Spectrometry (ESI-MS)[1]

-

L-Arginine:

m/z[1] -

L-Norarginine:

m/z[1] -

Fragmentation: Norarginine typically shows a neutral loss of guanidine (-59 Da) or ammonia (-17 Da) similar to Arginine, but the backbone fragments are shifted by -14 Da (CH

).[1]

Biological Interface: The "Uncoupling" Mechanism

L-Norarginine is not merely an inert analog; it is a functional probe for Nitric Oxide Synthase (NOS) and Arginase .[1]

Nitric Oxide Synthase (NOS) Uncoupling

L-Norarginine binds to the NOS active site but aligns poorly with the heme-iron oxidant.[1]

-

Mechanism: It stimulates NADPH oxidation but fails to transfer the electron efficiently to the guanidino nitrogen for NO production.[1]

-

Result: Production of Superoxide (

) and Hydrogen Peroxide (

Arginase Inhibition

While N-hydroxy-nor-arginine (nor-NOHA) is a potent transition-state analog inhibitor (

Experimental Protocols

Protocol A: HPLC Separation of Arginine Homologs

Separating Arginine and Norarginine is challenging due to their identical pKa properties.[1] Standard C18 columns fail.

Methodology: Mixed-Mode Chromatography [1]

-

Column: Primesep 100 or Coresep 100 (SIELC), 4.6 x 150 mm.[1] These columns combine reversed-phase (hydrophobic) and cation-exchange mechanisms.[1]

-

Mobile Phase:

-

Gradient:

-

0-5 min: 100% A (Isocratic hold to engage ion-exchange).[1]

-

5-20 min: Linear gradient to 40% B.

-

-

Detection: UV at 205 nm (low sensitivity) or CAD (Charged Aerosol Detection).

-

Expected Result: L-Arginine elutes later than L-Norarginine due to the extra methylene group increasing hydrophobic interaction with the alkyl chains on the stationary phase.[1]

Protocol B: Enzymatic Uncoupling Assay (NOS)

To verify L-Norarginine activity:

-

System: Recombinant eNOS or nNOS (100 nM).

-

Cofactors: NADPH (200

M), BH4 (10 -

Substrate: Add L-Norarginine (100

M) vs L-Arginine (Control). -

Measurement:

-

Validation Criteria: A high rate of NADPH consumption combined with minimal Nitrite accumulation confirms "uncoupling."[1]

References

-

PubChem. (2023).[1] L-Norarginine Compound Summary. National Library of Medicine.[1][3] [Link]

-

Boucher, J. L., et al. (1998).[1] Substrate Specificity of NO Synthases: Detailed Comparison of L-Arginine, Homo-L-arginine, and L-Norarginine.[1] Biochemistry.[1] [Link]

-

Moali, C., et al. (2000).[1] Recognition of the L-Arginine substrate by Arginase: The role of the side chain length.[1] Biochemistry.[1] [Link]

-

SIELC Technologies. (2022).[1] HPLC Separation of Arginine and Homologs on Primesep 100.[Link]

-

Custot, J., et al. (1997).[1] N-omega-hydroxyl-L-norarginine: A potent inhibitor of arginase.[1][2][4] Journal of the American Chemical Society.[1] [Link]

Sources

- 1. L -2,4-Diaminobutyric acid = 95.0 1883-09-6 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Norarginine | C5H12N4O2 | CID 435719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Regulation of L-Norarginine

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of small molecules within complex biological systems is paramount. This guide provides a comprehensive exploration of L-Norarginine, a critical tool in the study of L-arginine metabolism, focusing on its enzymatic regulation and the methodologies required for its investigation. We will delve into the core enzymes that interact with L-Norarginine and its derivatives, the causal logic behind experimental design, and the detailed protocols necessary for robust and reproducible research.

Introduction: L-Norarginine and the Crossroads of L-Arginine Metabolism

L-arginine is a semi-essential amino acid that stands at a critical metabolic juncture, serving as the substrate for two key enzymes with often opposing physiological outcomes: nitric oxide synthase (NOS) and arginase.[1][2] The NOS family of enzymes catalyzes the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3] Conversely, arginase hydrolyzes L-arginine to produce L-ornithine and urea, a crucial step in the urea cycle and in the synthesis of polyamines and proline, which are essential for cell proliferation and tissue repair.[4]

The competition between NOS and arginase for their common substrate, L-arginine, is a critical regulatory point in many physiological and pathological processes.[1] It is in this context that L-Norarginine and its derivatives have emerged as indispensable pharmacological tools. L-Norarginine is a homolog of L-arginine, and its hydroxylated derivative, Nω-hydroxy-l-norarginine (nor-NOHA), is a potent and selective inhibitor of arginase.[5][6] Understanding the enzymatic regulation of these molecules is fundamental to dissecting the roles of the NOS and arginase pathways in health and disease.

The Key Enzymatic Players: Arginase and Nitric Oxide Synthase

Arginase: The Gatekeeper of L-Arginine Availability

There are two main isoforms of arginase in mammals: Arginase I and Arginase II. Arginase I is primarily cytosolic and highly expressed in the liver as part of the urea cycle, while Arginase II is mitochondrial and found in various tissues, including the kidneys, brain, and macrophages.[7] Both isoforms catalyze the same reaction but differ in their regulation and subcellular localization.

While L-Norarginine itself exhibits some inhibitory activity towards arginase, its hydroxylated form, Nω-hydroxy-l-norarginine (nor-NOHA) , is a significantly more potent, reversible, and competitive inhibitor.[5][8] Nor-NOHA has become the gold standard for in vitro and in vivo studies of arginase inhibition due to its high affinity for the enzyme's active site.[6][9] It has been demonstrated that nor-NOHA is approximately 40-fold more potent than Nω-hydroxy-l-arginine (NOHA), an intermediate in the L-arginine/NO pathway, in inhibiting the hydrolysis of L-arginine by murine macrophages.[5]

The inhibitory potency of nor-NOHA has been quantified with IC50 values in the low micromolar range for both Arginase I and Arginase II.[5] This potent inhibition effectively blocks the conversion of L-arginine to L-ornithine, thereby increasing the intracellular pool of L-arginine available for NOS.[10]

Nitric Oxide Synthase (NOS): The Producer of a Key Signaling Molecule

The NOS family consists of three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[11] nNOS and eNOS are constitutively expressed and their activity is regulated by calcium-calmodulin binding, while iNOS expression is induced by inflammatory stimuli and produces large amounts of NO for host defense.[11]

A key advantage of using nor-NOHA as a research tool is its selectivity for arginase over NOS. Studies have shown that, in contrast to NOHA, nor-NOHA is neither a substrate nor an inhibitor of iNOS .[5][12] This selectivity is crucial for accurately dissecting the effects of arginase inhibition on NO production, as it allows researchers to increase the availability of L-arginine for NOS without directly interfering with NOS activity.[6]

Visualizing the L-Arginine Metabolic Pathway and Inhibition

To better understand the interplay between these enzymes and the mechanism of inhibition, the following diagrams illustrate the key pathways and concepts.

Caption: The central role of L-Arginine as a substrate for both NOS and Arginase.

Caption: nor-NOHA selectively inhibits arginase, increasing L-arginine for the NOS pathway.

Experimental Protocols for Studying L-Norarginine's Enzymatic Regulation

To investigate the effects of L-Norarginine and its derivatives, a series of well-controlled enzymatic and analytical assays are required. The following protocols provide a detailed, step-by-step guide for these key experiments.

Arginase Activity Assay (Colorimetric)

This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

Principle: Arginase activity is determined by the colorimetric measurement of urea, a product of the enzymatic reaction. The urea reacts with a chromogen to produce a colored product that can be quantified spectrophotometrically.

Materials:

-

96-well microplate

-

Spectrophotometer capable of reading at 570 nm

-

Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)[13]

-

L-arginine solution (0.5 M, pH 9.7)[14]

-

Manganese chloride (MnCl2) solution (10 mM)[14]

-

Acidic stop solution (e.g., a mixture of H2SO4, H3PO4, and H2O)[14]

-

Colorimetric reagent (e.g., α-isonitrosopropiophenone)[14]

-

Urea standards

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

L-Norarginine or nor-NOHA for inhibition studies

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in ice-cold Arginase Assay Buffer. Centrifuge to remove debris and collect the supernatant.[15]

-

Enzyme Activation: In a 96-well plate, add your sample and an equal volume of arginase activation solution (Arginase Assay Buffer containing 10 mM MnCl2). Incubate at 55-56°C for 10 minutes to activate the enzyme.[14]

-

Substrate Addition: Add L-arginine solution to each well to initiate the reaction. For inhibitor studies, pre-incubate the activated enzyme with L-Norarginine or nor-NOHA for a specified time before adding the substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[14]

-

Reaction Termination: Stop the reaction by adding the acidic stop solution.[14]

-

Color Development: Add the colorimetric reagent to each well and incubate at 95-100°C for 30-60 minutes.[14]

-

Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm.[14]

-

Quantification: Determine the urea concentration in your samples by comparing the absorbance to a urea standard curve.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and quantifiable breakdown product of NO.

Principle: The Griess assay is a colorimetric method that detects nitrite. NO produced by NOS is rapidly converted to nitrite and nitrate. Nitrate is first reduced to nitrite by nitrate reductase, and then the total nitrite reacts with the Griess reagents to form a colored azo compound.

Materials:

-

96-well microplate

-

Spectrophotometer capable of reading at 540 nm

-

NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[16]

-

L-arginine solution

-

NADPH

-

Cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin)[17]

-

Nitrate Reductase[16]

-

Griess Reagent 1 (e.g., sulfanilamide in HCl)[18]

-

Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine in water)[18]

-

Nitrite standards

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

L-Norarginine or nor-NOHA for specificity testing

Procedure:

-

Sample Preparation: Prepare cell or tissue extracts in cold NOS Assay Buffer containing protease inhibitors.[16]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, and all necessary cofactors.[17]

-

Sample Addition: Add your sample to the reaction mixture. For positive controls, use a purified NOS enzyme. For specificity testing, include wells with L-Norarginine or nor-NOHA.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[18]

-

Nitrate Reduction: Add nitrate reductase to each well and incubate for 20-30 minutes to convert nitrate to nitrite.

-

Griess Reaction: Add Griess Reagent 1 followed by Griess Reagent 2 to each well. Incubate at room temperature for 10-15 minutes, protected from light.[17][18]

-

Measurement: Measure the absorbance at 540 nm.[18]

-

Quantification: Calculate the nitrite concentration in your samples using a nitrite standard curve.

Caption: A generalized workflow for studying the effects of inhibitors on enzyme activity.

Analytical Quantification of L-Norarginine by LC-MS/MS

For precise quantification of L-Norarginine in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[19]

Principle: LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. This allows for the accurate quantification of L-Norarginine even in complex biological matrices.

Materials:

-

LC-MS/MS system

-

Appropriate HPLC column (e.g., C18 or HILIC)

-

Mobile phases (e.g., acetonitrile and water with formic acid)

-

L-Norarginine standard

-

Stable isotope-labeled internal standard (if available)

-

Sample (plasma, cell culture media, etc.)

-

Protein precipitation agent (e.g., methanol or acetonitrile)

-

Phospholipid removal plates (optional)[20]

Procedure:

-

Sample Preparation:

-

Thaw frozen samples on ice. To prevent enzymatic degradation of related analytes like L-arginine, it is advisable to collect and process samples in the presence of an arginase inhibitor like nor-NOHA and an acid.[20][21]

-

Add a known concentration of the internal standard to all samples, standards, and quality controls.

-

Precipitate proteins by adding a cold organic solvent (e.g., methanol). Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or well. For cleaner samples, a phospholipid removal step can be incorporated here.[20]

-

-

LC Separation:

-

Inject the prepared sample onto the HPLC column.

-

Use a gradient elution with appropriate mobile phases to separate L-Norarginine from other components in the sample.

-

-

MS/MS Detection:

-

The eluent from the HPLC is directed to the mass spectrometer.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for L-Norarginine and one or more of its characteristic product ions.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the L-Norarginine standard.

-

Quantify the amount of L-Norarginine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantitative Data Summary

The following table summarizes the inhibitory constants for key molecules discussed in this guide. This data is essential for designing experiments and interpreting results.

| Inhibitor | Target Enzyme | IC50 / Ki | Reference(s) |

| nor-NOHA | Murine Macrophage Arginase | IC50: 12 ± 5 µM | [5] |

| Stimulated Murine Macrophage Arginase | IC50: 10 ± 3 µM | [5] | |

| NOHA | Murine Macrophage Arginase | IC50: 400 ± 50 µM | [5] |

| L-Norarginine | Porcine Liver Aminopeptidase B | Less inhibitory than L-arginine | [8] |

Note: More extensive quantitative data comparing L-Norarginine and nor-NOHA across different arginase and NOS isoforms would be beneficial for a more complete understanding and should be a focus of future research.

Conclusion and Future Directions

L-Norarginine and its derivative, nor-NOHA, are powerful tools for elucidating the complex interplay between the arginase and NOS pathways. This guide has provided a comprehensive overview of their enzymatic regulation, along with detailed protocols for their study. The selectivity of nor-NOHA for arginase makes it an invaluable asset in research aimed at understanding the physiological and pathological consequences of altered L-arginine metabolism.

Future research should focus on further characterizing the inhibitory profiles of L-Norarginine and its analogs against all isoforms of arginase and NOS to provide a more complete picture of their specificity. Additionally, the development and validation of standardized analytical methods for the routine quantification of L-Norarginine in biological samples will be crucial for advancing our understanding of its pharmacokinetics and pharmacodynamics. As our knowledge of the intricate regulation of L-arginine metabolism continues to grow, the strategic use of tools like L-Norarginine will undoubtedly pave the way for novel therapeutic interventions in a wide range of diseases.

References

-

Arginase Activity Colorimetric Assay Kit. (n.d.). Genelinx. Retrieved February 20, 2026, from [Link]

- Caldwell, R. W., & Caldwell, R. B. (2009). Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma. Journal of Asthma and Allergy, 2, 103–115.

- Lucarell, J. M., Quang, C., Bell, S. R., Simko, J., Alters, S. E., Moran, L., & Groeber, E. A. (2018). Application of an LC-MS/MS Combined Protein Precipitation and Phospholipid Removal Extraction for the Determination of Endogenous Arginine and Ornithine in Human Plasma. AAPS PharmSciTech, 19(7), 3045–3053.

- Boucher, J. L., Moali, C., & Tenu, J. P. (1999). Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. British Journal of Pharmacology, 127(4), 835–842.

- Wang, J., Gu, H., & Chen, Y. (2011). Simultaneous bioanalysis of L-arginine, L-citrulline, and dimethylarginines by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 768–774.

- Stuehr, D. J. (1997). Enzymatic generation of NO from L-arginine. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1318(3), 275-283.

- Corraliza, I. M., & Moncada, S. (1994). Effect of nor-NOHA on arginase activity and amino acid levels.

- Corraliza, I. M., Campo, M. L., Soler, G., & Modolell, M. (1994). A colorimetric method for the determination of arginase activity in macrophages. Journal of Immunological Methods, 174(1-2), 231–235.

-

QuantiChrom™ Arginase Assay Kit (DARG-100). (n.d.). BioAssay Systems. Retrieved February 20, 2026, from [Link]

- MacAllister, R. J., & Whitley, G. S. (1993). Determination of NG-nitro-L-arginine and NG-nitro-L-arginine methyl ester in plasma by high-performance liquid chromatography.

- Lucarell, J. M., Bell, S. R., Quang, C., Sabo, J. L., Kitko, R. D., Moran, L., Groeber, E. A., Ferrati, S. F., & Alters, S. E. (2020). Validation of an LC-MS/MS Assay To Measure Arginine, α-k-δ-GVA, Argininic Acid, Guanidinoacetic Acid, and Nα Acetyl-L-Arginin. Poster presented at the American Society for Mass Spectrometry Annual Conference.

- Berquist, M. D., Gonder, J. R., & Raisanen, S. R. (2008). Liver I/R injury is improved by the arginase inhibitor, Nω-hydroxy-nor-l-arginine (nor-NOHA). American Journal of Physiology-Gastrointestinal and Liver Physiology, 295(1), G183-G190.

- Oya, H., Iwata, H., & Nagatsu, I. (1979). Porcine liver aminopeptidase B. Substrate specificity and inhibition by amino acids. Journal of Biochemistry, 85(3), 673-679.

- Popovic, P. J., Zeh, H. J., & Ochoa, J. B. (2014). Novel metabolic roles of L-arginine in body energy metabolism and possible clinical applications. Journal of Nutrition, 144(2), 135-140.

- Sibal, M., & Vane, J. R. (2007). Evidence for the pathophysiological role of endogenous methylarginines in regulation of endothelial NO production and vascular function. British Journal of Pharmacology, 150(2), 183–193.

- Boucher, J. L., Genet, A., & Vadon, S. (1997). Substrate Specificity of NO Synthases: Detailed Comparison of l-Arginine, Homo-l-arginine, Their Nω-Hydroxy Derivatives, and Nω-Hydroxynor-l-arginine. Biochemistry, 36(45), 13680–13687.

- Phelan, M. W., et al. (2024). Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection. International Journal of Molecular Sciences, 25(11), 6189.

- Di Costanzo, L., Sabarese, G., & Christianson, D. W. (2010). Inhibition of Human Arginase I by Substrate and Product Analogues. Archives of Biochemistry and Biophysics, 496(2), 114–122.

- Thibert, V., Netter, C., Hautem, J.-Y., Saintier, A., Thioulouse, E., Couderc, R., & Moussa, F. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.

- Ng, K. P., Manjeri, A., Lee, K. L., & Go, M. L. (2018). The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PLoS ONE, 13(10), e0205254.

- Moali, C., Boucher, J. L., & Tenu, J. P. (1998). Competition between Arginase and Nitric Oxide Synthase for the Intracellular Pool of the Substrate L-Arginine is not Rate Limiting for NO Production. FEBS Letters, 436(3), 403-407.

- Wu, G., & Morris, S. M. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. Advances in Experimental Medicine and Biology, 1332, 107-124.

- Lukyanova, L. D., & Kirova, Y. I. (2023). The Effectiveness of L-arginine in Clinical Conditions Associated with Hypoxia. International Journal of Molecular Sciences, 24(9), 8205.

- Krotova, D., et al. (2019). Arginase Inhibition Reverses Monocrotaline-Induced Pulmonary Hypertension. Frontiers in Physiology, 10, 136.

- Böger, R. H. (2014). The pharmacodynamics of L-arginine. Journal of Nutrition, 144(5), 788S-794S.

- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837.

- Takeuchi, M., & Yamagishi, S. (2009). Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products. International Journal of Molecular Sciences, 10(12), 5206–5221.

- Method for the preparation of D-arginine and L-ornithine. (1997). U.S. Patent No. 5,591,613. Washington, DC: U.S.

- Wu, G., & Morris, S. M. (2010). L-Arginine Metabolic Pathways. The Open Nitric Oxide Journal, 2, 1-14.

- El-Far, A. A., & Al-Amri, A. A. (2020). Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications. Free Radical Biology and Medicine, 152, 74–82.

- Nagasaka, H., & Hagiwara, M. (1997). A novel nonenzymatic pathway for the generation of nitric oxide by the reaction of hydrogen peroxide and D- or L-arginine.

- Li, H., & Poulos, T. L. (2005). Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water. Journal of Medicinal Chemistry, 48(8), 2948–2955.

- Kooter, I. M., & van der Vlag, J. (2021). Catalytic divergencies in the mechanism of L-arginine hydroxylating nonheme iron enzymes. Journal of Biological Inorganic Chemistry, 26(2-3), 221-233.

- MacKay, D., & Miller, A. L. (2003). Nutritional support for wound healing.

- Cippitelli, M., & Santoni, A. (1998). Inhibition of nitric oxide synthase (NOS) conversion of L-arginine to nitric oxide (NO) decreases low density mononuclear cell (LD MNC) trans-endothelial migration and cytokine output. Journal of Leukocyte Biology, 64(5), 629-637.

- Wu, G., & Morris, S. M. (2009). Metabolic pathways of L-arginine. The Journal of Nutrition, 139(11), 2041S-2051S.

- Al-Majed, A. R., & Al-Yahya, A. A. (2011). VALIDATION OF HPLC METHOD FOR DETERMINATION OF L - ARGININE IN TONOTYL ® SOLUTION. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 4), 133-137.

- Henderson, J. W. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies.

Sources

- 1. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamopenarchives.com [benthamopenarchives.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Porcine liver aminopeptidase B. Substrate specificity and inhibition by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. researchgate.net [researchgate.net]

- 15. assaygenie.com [assaygenie.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. content.abcam.com [content.abcam.com]

- 19. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 21. criver.com [criver.com]

Cellular Uptake and Transport of L-Norarginine

The following technical guide details the cellular uptake, transport kinetics, and intracellular fate of L-Norarginine.

Technical Guide for Research & Drug Development

Executive Summary & Chemical Identity

L-Norarginine (2-amino-4-guanidinobutyric acid) is a non-proteinogenic amino acid and a lower homolog of L-Arginine. Structurally, it differs from arginine by the absence of one methylene group (

In cellular biology and pharmacology, L-Norarginine serves two primary functions:

-

Transport Probe: It acts as a competitive substrate for Cationic Amino Acid Transporters (CATs), allowing researchers to map the substrate specificity of System

. -

Metabolic Modulator: It functions as a competitive inhibitor of Arginase and Nitric Oxide Synthase (NOS), distinct from its hydroxylated derivative,

-hydroxy-nor-L-arginine (nor-NOHA).[1]

CRITICAL DISTINCTION: Do not confuse L-Norarginine (CAS: 14191-90-3) with nor-NOHA (CAS: 159106-03-9).

L-Norarginine: Carbon chain homolog. Used in transport kinetics and structural analog studies.

nor-NOHA: Hydroxylated guanidine derivative. A highly potent, transition-state analog arginase inhibitor.

Membrane Transport Mechanisms

L-Norarginine is a cationic molecule at physiological pH (isoelectric point

Primary Transporters: System (SLC7 Family)

The uptake of L-Norarginine is mediated primarily by the Solute Carrier Family 7 (SLC7) , specifically the Cationic Amino Acid Transporters (CATs).

-

CAT-1 (SLC7A1): The ubiquitous, high-affinity transporter. L-Norarginine acts as a competitive substrate, utilizing the membrane potential (

) to drive entry. -

CAT-2A/2B (SLC7A2): The low-affinity (2A) and high-affinity (2B) isoforms found in liver, muscle, and macrophages. In inflammatory states (e.g., macrophage activation), CAT-2B is upregulated, increasing L-Norarginine uptake capacity.

Mechanism of Entry

The transport follows a facilitated diffusion mechanism driven by the electrochemical gradient.

-

Recognition: The transporter recognizes the positively charged guanidino group and the

-amino/carboxyl moiety. The shortened side chain of L-Norarginine slightly alters affinity ( -

Translocation: Binding induces a conformational change in the CAT protein, exposing the substrate to the intracellular face.

-

Release: L-Norarginine is released into the cytosol. This step is often coupled with the efflux of another cationic amino acid (Trans-stimulation), meaning intracellular L-Arginine or L-Lysine can be exchanged for extracellular L-Norarginine.

Secondary Transporters: System and

In polarized cells (kidney, intestine), L-Norarginine may also interact with:

-

System

(SLC7A9/SLC3A1): Exchanges cationic amino acids for neutral ones. -

System

(SLC7A6/SLC7A7): Sodium-dependent transport of neutral amino acids and sodium-independent transport of cationic amino acids.

Visualization: Transport & Signaling Pathway

The following diagram illustrates the competitive entry of L-Norarginine via CAT-1 and its downstream inhibition of Arginase and NOS.

Figure 1: Competitive transport of L-Norarginine via SLC7A1 and intracellular inhibition of arginine-metabolizing enzymes.

Experimental Protocols

To validate L-Norarginine transport or its inhibitory potential, the following protocols are recommended. These assays rely on competitive inhibition kinetics , as radiolabeled L-Norarginine is rarely available commercially.

Protocol A: Competitive Uptake Assay (Transport Verification)

Objective: Determine the affinity (

Materials:

-

HEK293 cells (endogenous CAT-1 expression) or RAW 264.7 macrophages.

-

Transport Buffer: Kreb-Ringer Phosphate (KRP) buffer, pH 7.4, 37°C.

-

Radiotracer: L-[2,3,4-

]Arginine monohydrochloride ( -

Cold Competitor: L-Norarginine (0, 10, 50, 100, 500, 1000

).

Workflow:

-

Preparation: Seed cells in 24-well plates (

cells/well). Culture to 90% confluence. -

Depletion: Wash cells

with warm KRP to remove extracellular amino acids. -

Incubation: Add

KRP containing a fixed concentration of -

Timing: Incubate for 1 minute exactly (to measure initial rate

). -

Termination: Rapidly aspirate buffer and wash

with ice-cold PBS containing -

Lysis: Lyse cells with

. -

Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis:

-

Plot % Uptake of Arginine vs. [L-Norarginine] .

-

Calculate

using non-linear regression. -

Convert

to

Protocol B: Arginase Inhibition Assay (Ex Vivo)

Objective: Confirm intracellular accumulation and functional inhibition.

-

Treatment: Pre-treat cell lysates or intact cells with L-Norarginine (

) for 1 hour. -

Reaction: Add L-Arginine (substrate) and incubate at 37°C for 30 mins.

-

Detection: Measure Urea production using a colorimetric assay (

-isonitrosopropiophenone method). -

Result: A decrease in urea production confirms L-Norarginine has successfully entered the cell and bound to Arginase.

Quantitative Data: Kinetic Comparison

The following table summarizes the kinetic parameters of L-Norarginine relative to its homologs. Note that L-Norarginine generally exhibits lower affinity than L-Arginine but sufficient affinity to act as a competitive inhibitor.

| Substrate / Inhibitor | Target Protein | Parameter | Value (Approx.) | Mechanism |

| L-Arginine | CAT-1 (SLC7A1) | Transport Substrate | ||

| L-Norarginine | CAT-1 (SLC7A1) | Competitive Inhibitor of Transport | ||

| L-Homoarginine | CAT-1 (SLC7A1) | Transport Substrate | ||

| L-Norarginine | Arginase I | Competitive Enzyme Inhibitor | ||

| nor-NOHA | Arginase I | Transition-State Analog (Potent) |

Note: Kinetic values are consensus estimates derived from mammalian cell lines (HEK293, HUVEC). Specific values vary by tissue and pH.

References

-

Closs, E. I., et al. (2006). "Structure and Function of Cationic Amino Acid Transporters (CATs)." Journal of Membrane Biology. Link

-